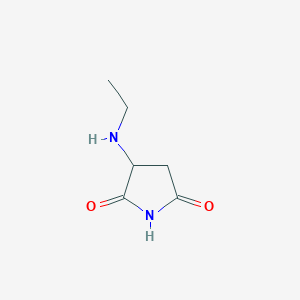

3-(Ethylamino)pyrrolidine-2,5-dione

Description

Overview of Succinimide (B58015) Class in Modern Organic Chemistry Research

Succinimides, with the chemical formula (CH₂)₂(CO)₂NH, are a class of cyclic imides that have garnered considerable attention in organic synthesis and medicinal chemistry. wikipedia.orgacs.org Their utility stems from their versatile reactivity and the biological significance of their derivatives. In synthetic chemistry, N-substituted succinimides like N-bromosuccinimide (NBS) are widely employed as halogenating agents. nih.govresearchgate.net The succinimide ring can be readily synthesized, often through the thermal decomposition of ammonium (B1175870) succinate (B1194679) or the reaction of succinic anhydride (B1165640) with amines. wikipedia.orgorganic-chemistry.org The development of new and efficient synthetic strategies for multi-substituted pyrrolidine-2,5-diones remains an active area of research. nih.govresearchgate.net

Historical Context of Pyrrolidine-2,5-dione Derivatives in Chemical Synthesis

The pyrrolidine (B122466) ring is a fundamental component of many natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. wikipedia.org This natural prevalence has long inspired chemists to explore the synthesis and modification of pyrrolidine-based structures. Historically, the synthesis of N-substituted succinimide derivatives has been extensively reported. acs.org A common synthetic route involves the Michael addition of nucleophiles to the double bond of maleimide (B117702). acs.org However, the synthesis of N-unsubstituted succinimide derivatives has been more limited. acs.org

Importance of the 3-(Ethylamino)pyrrolidine-2,5-dione Motif within Heterocyclic Chemistry Research

The introduction of an ethylamino group at the 3-position of the pyrrolidine-2,5-dione scaffold, creating this compound, introduces a key functional group that can significantly influence the molecule's chemical properties and potential interactions. The pyrrolidine ring itself is a versatile scaffold in drug discovery due to its three-dimensional structure and the stereochemical possibilities it offers. nih.govnih.gov The amino group provides a site for further functionalization and can participate in hydrogen bonding, a critical interaction in biological systems. Research into substituted pyrrolidine-2,5-diones has shown that the nature and position of substituents strongly affect their biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(ethylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-7-4-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNDPYUHSNCDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Optimization for 3 Ethylamino Pyrrolidine 2,5 Dione and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The introduction of chirality into the pyrrolidine-2,5-dione framework is a key objective for the development of new therapeutic agents and chiral materials. Stereoselective and asymmetric synthesis provides the most direct and efficient means to obtain enantiomerically pure or enriched compounds.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation for Chiral Succinimides

Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for the stereoselective synthesis of chiral succinimides from prochiral maleimide (B117702) precursors. rsc.orgresearchgate.net This method often employs a chiral rhodium complex to facilitate the enantioselective reduction of the carbon-carbon double bond in the maleimide ring. A notable advancement in this area is the development of a dynamic kinetic resolution strategy based on ATH, which allows for the synthesis of 3,4-disubstituted succinimides with high levels of both diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net

By carefully selecting the rhodium catalyst and reaction conditions, it is possible to obtain either the syn- or anti-configured products with excellent stereocontrol. rsc.orgresearchgate.net For instance, certain Rh-catalyst systems have demonstrated high activity, achieving turnover numbers (TON) up to 2000, with enantiomeric excesses (ee) exceeding 99% and diastereomeric ratios (dr) greater than 99:1. rsc.orgresearchgate.net The mechanism of this transformation has been investigated through control experiments and DFT calculations, which have provided insights into the reaction pathway and the origins of the observed stereoselectivity. rsc.orgresearchgate.net This approach offers a direct and versatile route to all four possible stereoisomers of 3,4-disubstituted succinimides from readily available starting materials. rsc.orgresearchgate.net

A highly efficient catalytic system for the asymmetric hydrogenation of various 3-aryl and 3-methyl maleimides utilizes a Rh/bisphosphine-thiourea (ZhaoPhos) catalyst. mdpi.com This system achieves high yields and enantioselectivities, with up to 99% yield and, for most 3-aryl succinimide (B58015) products, up to 99% ee. mdpi.com The resulting chiral succinimide products can be further transformed into other biologically relevant molecules, such as chiral amides and pyrrolidines. mdpi.com

Table 1: Performance of a Rh/Bisphosphine-Thiourea Catalyst in Asymmetric Hydrogenation of Maleimides mdpi.com

| Substrate | Product Configuration | Yield (%) | ee (%) |

| 3-Aryl Maleimide | 3-Aryl Succinimide | up to 99 | up to 99 |

| 3-Methyl Maleimide | 3-Methyl Succinimide | - | 83 |

Enantioselective Cycloaddition Reactions in Pyrrolidine-2,5-dione Synthesis

Enantioselective cycloaddition reactions represent a powerful strategy for the construction of the pyrrolidine-2,5-dione ring system with inherent stereocontrol. rsc.org One of the most effective methods in this category is the 1,3-dipolar cycloaddition. nih.govacs.org For instance, the reaction between a chiral nitrone and various N-substituted maleimides can produce enantiopure spiro-fused pyrrolidine-2,5-dione derivatives in good yields and with high enantio- and diastereoselectivity. nih.gov The stereochemical outcome of this reaction is dictated by the approach of the dipolarophile to the less sterically hindered face of the chiral nitrone. nih.gov

Another significant approach involves the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with alkenes. acs.orgrsc.org These reactions can generate densely substituted pyrrolidines with the simultaneous creation of up to four stereogenic centers. acs.org The use of a chiral catalyst, often a metal complex, is crucial for inducing enantioselectivity. For example, a Cu(I) catalyst system has been successfully employed for the enantioselective [3+2] cycloaddition to synthesize a tetrasubstituted pyrrolidine (B122466) core, achieving a 78% yield and 99% purity after optimization. researchgate.net

Formal [2+2+2] cycloadditions under cobalt catalysis have also been developed to synthesize succinimide-fused 1,3-cyclohexadienes from 1,6-diynes and maleimides, demonstrating high efficiency and broad substrate scope. rsc.org While this method primarily focuses on the construction of a fused ring system, it highlights the versatility of cycloaddition strategies in accessing complex succinimide-containing architectures.

Control of Stereoselectivity (e.g., Diastereoselectivity and Enantioselectivity) in Synthesis

The control of stereoselectivity in the synthesis of 3-(ethylamino)pyrrolidine-2,5-dione and its derivatives is paramount for accessing specific stereoisomers with desired biological activities or material properties. In rhodium-catalyzed asymmetric transfer hydrogenation, the choice of the chiral ligand bound to the rhodium center is the primary determinant of enantioselectivity. rsc.orgresearchgate.net Furthermore, the reaction conditions, such as solvent, temperature, and additives, can be fine-tuned to favor the formation of a particular diastereomer (syn or anti). rsc.orgresearchgate.net This stereodivergent approach allows for the selective synthesis of all four possible stereoisomers from the same starting materials. rsc.orgresearchgate.net

In the context of enantioselective cycloaddition reactions, the stereochemical outcome is influenced by several factors. In 1,3-dipolar cycloadditions involving chiral nitrones, the inherent chirality of the nitrone directs the stereochemical course of the reaction, leading to high diastereoselectivity. nih.gov For catalytic asymmetric cycloadditions, the chiral catalyst, which can be a metal-ligand complex or an organocatalyst, creates a chiral environment that biases the approach of the reacting partners, thereby inducing enantioselectivity. acs.orgrsc.org The structure of both the dipole (or its precursor) and the dipolarophile also plays a critical role in determining the regio- and stereoselectivity of the cycloaddition. acs.org Computational studies, such as DFT calculations, are often employed to understand the transition states and the origins of stereoselectivity, aiding in the rational design of more effective catalysts and reaction conditions. rsc.orgresearchgate.net

Organocatalytic and Metal-Catalyzed Synthetic Strategies

In addition to stereoselective methods, organocatalytic and metal-catalyzed reactions offer powerful and often complementary approaches for the synthesis of the pyrrolidine-2,5-dione core and its derivatives. These methods can provide access to a wide range of substituted products through novel bond-forming strategies.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions for Succinimide Formation

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts in modern organic synthesis. rsc.orgrsc.org One of their key applications in the synthesis of succinimide derivatives is through the Stetter reaction. rsc.org This reaction involves the NHC-catalyzed conjugate addition of an aldehyde, which acts as an acyl anion equivalent, to a Michael acceptor. rsc.org In the context of succinimide synthesis, N-substituted itaconimides can serve as effective Michael acceptors. rsc.org The NHC catalyst facilitates the umpolung (polarity reversal) of the aldehyde, enabling it to attack the electrophilic double bond of the itaconimide, leading to the formation of a succinimide derivative bearing a 1,4-dicarbonyl scaffold. rsc.org

This organocatalytic approach is operationally simple and tolerates a variety of substituents on both the aromatic aldehyde and the N-substituted itaconimide, affording the desired products in good to excellent yields. rsc.org A delicate balance must be achieved to favor the Stetter reaction over the competing isomerization of the itaconimide to the corresponding maleimide. rsc.org Another application of NHCs is in the ring expansion of 4-formyl-beta-lactams, which provides a facile route to succinimide derivatives under mild reaction conditions with low catalyst loading. nih.gov

Table 2: NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides rsc.org

| Aldehyde | N-Substituent of Itaconimide | Yield (%) |

| p-Chlorobenzaldehyde | Phenyl | 80 |

| p-Anisaldehyde | Phenyl | 75 |

| Benzaldehyde | Benzyl | 72 |

Transition Metal-Catalyzed C-H Functionalization Routes (e.g., Mn(I)- and Rh(III)-Catalyzed)

Transition metal-catalyzed C-H functionalization has revolutionized organic synthesis by providing a direct and atom-economical way to form carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgnih.gov This strategy has been successfully applied to the synthesis of substituted succinimides.

Manganese(I)-Catalyzed C-H Functionalization:

Manganese, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst for C-H activation. nih.govacs.orgnih.gov An efficient and cost-effective Mn(I)-catalyzed site-selective C-H activation of 2-arylpyridines with maleimides has been developed for the synthesis of 3-arylated succinimide derivatives. nih.govacs.orgnih.gov This method exhibits high site selectivity, chemoselectivity, and a broad functional group tolerance. nih.govacs.orgnih.gov The reaction proceeds via an ortho-C-H activation of the 2-arylpyridine, directed by the pyridine (B92270) nitrogen, followed by insertion of the maleimide. The practicality of this approach has been demonstrated through its successful application in large-scale reactions. nih.govacs.org

The proposed catalytic cycle involves the generation of an active Mn(I) catalyst, which then undergoes electrophilic metalation with the 2-arylpyridine to form a five-membered manganacycle. nih.govacs.org Coordination of the N-substituted maleimide to this intermediate, followed by migratory insertion and subsequent steps, leads to the formation of the 3-arylated succinimide product. nih.govacs.org

Rhodium(III)-Catalyzed C-H Functionalization:

Rhodium(III) complexes, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, are powerful catalysts for C-H functionalization reactions. nih.gov These catalysts operate under mild conditions and often with low catalyst loadings, allowing for a broad functional group tolerance. nih.gov In the context of succinimide synthesis, Rh(III) catalysts can be employed in C-H activation/annulation reactions. For example, the reaction of salicylaldehydes with sulfoxonium ylides, catalyzed by a Rh(III) complex, can be used to construct chromone (B188151) scaffolds, demonstrating the utility of this type of catalysis in building complex heterocyclic systems. While not a direct synthesis of a simple succinimide, this methodology showcases the potential of Rh(III)-catalyzed C-H activation for creating fused ring systems that may incorporate a succinimide-like moiety or serve as precursors to such structures. The mechanism typically involves a C-H bond activation step, followed by coordination and migratory insertion of the coupling partner. nih.gov The versatility of Rh(III) catalysis is further enhanced by the ability to modify the cyclopentadienyl (B1206354) ligand, which can influence the chemo- and stereoselectivity of the reaction. nih.gov

Palladium-Catalyzed Hydroarylation of Pyrrolines

A notable palladium-catalyzed method for the synthesis of 3-substituted pyrrolidines is the hydroarylation of pyrrolines. researchgate.netnih.gov While N-acyl pyrrolines typically undergo Mizoroki-Heck arylation to yield unsaturated products, the corresponding reactions of N-alkyl pyrrolines can lead to the formation of hydroarylation products, namely 3-aryl pyrrolidines. nih.gov This transformation is significant as it allows for the direct installation of an aryl group at the C-3 position of the pyrrolidine ring from readily available starting materials. nih.gov The reaction has a broad substrate scope with respect to the arylating agent. nih.gov

The general scheme for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline (B1223166) is as follows:

Scheme 1: Palladium-catalyzed hydroarylation of an N-alkyl pyrroline.

A summary of representative reaction conditions and yields for the palladium-catalyzed hydroarylation of N-benzylpyrroline is presented in the table below. The use of a copper(II) triflate co-catalyst was found to be beneficial for the reaction.

| Entry | Arylating Agent | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (10 mol%) | Cu(OTf)₂ (1.2 eq) | MeCN | 100 | 75 |

| 2 | 4-Iodobenzonitrile | Pd(OAc)₂ (10 mol%) | Cu(OTf)₂ (1.2 eq) | MeCN | 100 | 68 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (10 mol%) | Cu(OTf)₂ (1.2 eq) | MeCN | 100 | 55 |

| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (10 mol%) | Cu(OTf)₂ (1.2 eq) | MeCN | 100 | 81 |

Table 1: Palladium-Catalyzed Hydroarylation of N-Benzylpyrroline.

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for the construction of complex molecular scaffolds like pyrrolidine-2,5-dione. rsc.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

A prominent example of an MCR for the synthesis of pyrrolidine-containing structures is the [3+2] cycloaddition reaction. Glycine and its derivatives can serve as versatile precursors for the in-situ generation of azomethine ylides, which then undergo cycloaddition with various dipolarophiles. mdpi.com

For instance, a highly efficient decarboxylative double [3+2] cycloaddition reaction has been developed for the synthesis of complex tetracyclic pyrrolizidines. This pseudo five-component reaction involves glycine, an aldehyde, and a maleimide, proceeding through the formation of two semi-stabilized azomethine ylides. mdpi.com This strategy allows for the rapid assembly of intricate heterocyclic systems from simple starting materials. mdpi.com

Another example involves a one-pot, three-component domino reaction for the synthesis of novel polycyclic pyrrolidine-fused spirooxindoles. This reaction proceeds under catalyst-free conditions at room temperature in an environmentally benign solvent system. rsc.org

| Reactant A | Reactant B | Reactant C | Product | Key Features |

| Glycine | Aldehydes | Maleimides | Tetracyclic Pyrrolizidines | Pseudo five-component reaction, high efficiency, high diastereoselectivity |

| (E)-3-(2-nitrovinyl)-indoles | Isatins | Chiral polycyclic α-amino acids | Polycyclic pyrrolidine-fused spirooxindoles | Catalyst-free, room temperature, green solvent |

| α-Imino ester | (E)-3-Arylidene-1-phenyl-pyrrolidine-2,5-diones | - | Spiropyrrolidines | 1,3-dipolar cycloaddition, high regio- and stereoselectivity |

Table 2: Examples of Multicomponent Reactions for Pyrrolidine Scaffold Construction.

Green Chemistry Approaches in Pyrrolidine-2,5-dione Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. jddhs.comejcmpr.com Key aspects include the use of visible light as a renewable energy source and the optimization of solvent use to favor environmentally benign options. jddhs.com

Visible Light-Promoted Photocatalytic Methods

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer processes.

A notable application in the synthesis of pyrrolidine-2,5-dione derivatives is the visible-light-mediated selenylation/cyclization of acrylimide derivatives with diselenides. rsc.org This metal-free method provides an efficient route to selenosubstituted pyrrolidine-2,5-diones under mild reaction conditions without the need for additives. rsc.org The reaction is proposed to proceed through the generation of a selenium radical from the diselenide under visible light irradiation, which then adds to the acrylimide, followed by an intramolecular cyclization to form the pyrrolidine-2,5-dione ring. rsc.org

| Reactants | Photocatalyst | Light Source | Product | Key Features |

| Acrylimide derivatives, Diselenides | Eosin Y | Blue LEDs | Selenosubstituted pyrrolidine-2,5-diones | Metal-free, additive-free, mild conditions |

Table 3: Visible Light-Promoted Synthesis of Selenosubstituted Pyrrolidine-2,5-diones.

Solvent Optimization and Eco-Friendly Protocols

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, less toxic, and renewable solvents, or even the elimination of solvents altogether. jddhs.com

An exemplary green and sustainable approach for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds utilizes a mixture of ethanol (B145695) and water (EtOH–H₂O) as the reaction medium. rsc.org This one-pot, three-component domino reaction proceeds under catalyst-free conditions at room temperature, offering high yields and simplified product isolation without the need for column chromatography. rsc.org The use of an aqueous ethanol mixture significantly reduces the environmental footprint of the synthesis compared to traditional methods that often rely on volatile and toxic organic solvents. rsc.org

Functionalization and Derivatization Strategies

The functionalization of the pre-formed pyrrolidine-2,5-dione core is a key strategy for the synthesis of diverse derivatives with a wide range of potential applications. Nucleophilic addition reactions are a particularly versatile class of transformations for achieving this.

Nucleophilic Addition Reactions to the Pyrrolidine-2,5-dione Core

The electrophilic nature of the carbonyl groups and the C-3 position of the pyrrolidine-2,5-dione ring makes it susceptible to attack by various nucleophiles. These reactions can be used to introduce a wide variety of substituents and to construct more complex molecular architectures.

One important example is the 1,3-dipolar cycloaddition reaction of N-metalated azomethine ylides to 3-arylidene-1-phenyl-pyrrolidine-2,5-diones. researchgate.net This reaction proceeds with high regio- and stereoselectivity to afford novel spiropyrrolidines. researchgate.net The azomethine ylides are typically generated in situ, and their cycloaddition with the exocyclic double bond of the 3-arylidene-pyrrolidine-2,5-dione provides a direct route to spirocyclic systems containing the pyrrolidine-2,5-dione moiety. researchgate.net

Another approach involves the Michael addition of nucleophiles to activated pyrrolidine-2,5-dione derivatives. For instance, the reaction of 3-substituted coumarins with nitromethane (B149229) can lead to the formation of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones through a sequence involving a Michael addition and a rearrangement. mdpi.com

| Pyrrolidine-2,5-dione Derivative | Nucleophile/Reagent | Reaction Type | Product |

| 3-Arylidene-1-phenyl-pyrrolidine-2,5-dione | N-Metalated azomethine ylides | 1,3-Dipolar Cycloaddition | Spiropyrrolidines |

| 3-Substituted coumarin (B35378) (precursor) | Nitromethane | Michael Addition/Rearrangement | 3,4-Disubstituted 1-hydroxy-pyrrolidine-2,5-diones |

Table 4: Examples of Nucleophilic Addition Reactions for the Functionalization of the Pyrrolidine-2,5-dione Core.

Late-Stage Functionalization Techniques (e.g., C-H bond diversification with N-Nitro-succinimide)

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, like peptide pharmaceuticals, to rapidly generate analogs without de novo synthesis. nih.gov This approach allows for the exploration of chemical diversity and the introduction of novel functionalities. nih.gov One notable reagent for LSF is N-Nitro-succinimide, a bench-stable nitrating agent derived from succinimide. rsc.org

N-Nitro-succinimide is effective for the C-H bond diversification of alkenes and alkynes, creating products such as β-nitroalkenes and β-nitrohydrins. rsc.org The reaction proceeds under mild conditions, often employing photoredox catalysis, which facilitates a nitryl radical mechanism. rsc.org This method offers high chemoselectivity, avoiding common issues like over-nitration, and is particularly valuable for introducing the nitro group into complex molecular architectures at a late stage of the synthesis. rsc.org Its ease of handling and consistent yields make it a practical tool for diversifying pyrrolidine-dione-based compounds and other organic molecules. rsc.org

Cyclization and Annulation Reactions (e.g., [3+4] Annulations, Oxidative Annulations)

Cyclization and annulation reactions are fundamental to constructing the pyrrolidine ring system, offering efficient pathways to complex, multi-substituted products. These strategies are prized for their atom economy, stereoselectivity, and potential for asymmetric synthesis. jst-ud.vn

[3+2] and [4+2] Annulations: Intermolecular annulation strategies provide direct access to N-heterocycles like pyrrolidines from simple, abundant olefins. beilstein-journals.orgresearchgate.net Researchers have developed tunable [3+2] and [4+2] annulation protocols that can be directed toward a desired ring size by controlling reaction parameters. beilstein-journals.org For instance, the reaction between an alkene like styrene (B11656) and an allylsulfonamide can be tuned to produce either a pyrrolidine or a piperidine. The choice of the halogenation reagent (e.g., NIS vs. NBS) and solvent concentration can switch the mechanism between a radical or polar cyclization pathway, yielding different heterocyclic cores. beilstein-journals.org Specifically, lowering the stoichiometry of N-iodosuccinimide (NIS) can favor the formation of the pyrrolidine product via a [3+2] annulation. beilstein-journals.org These methods are robust and can be applied to the diversification of pharmaceutical compounds. beilstein-journals.orgresearchgate.net

Oxidative Annulations: Palladium-catalyzed oxidative annulation represents another sophisticated method for constructing cyclic systems. This approach can be used to synthesize spiroindanes through the reaction of 1,3-dienes with 2-aryl cyclic 1,3-dicarbonyl compounds. nih.gov The mechanism involves C-H functionalization and dearomatization, creating complex spiro-fused architectures that are valuable in organic synthesis. nih.gov

Table 1: Comparison of Annulation Strategies for Pyrrolidine Synthesis

| Strategy | Key Features | Typical Reactants | Control Factors | Ref. |

|---|---|---|---|---|

| [3+2] Annulation | Forms 5-membered rings; tunable radical/polar pathways. | Alkenes, Allylsulfonamides | Halogenation reagent (NIS), Solvent | beilstein-journals.org |

| Oxidative Annulation | Forms spiro-fused systems; involves C-H activation. | 1,3-Dienes, Aryl 1,3-dicarbonyls | Palladium catalyst, Oxidant | nih.gov |

Transimination Reactions for Pyrrolidine-2,3-dione (B1313883) Derivatives

While structurally distinct from the 2,5-dione, the related pyrrolidine-2,3-dione scaffold is also a focus of intensive synthetic research. These compounds can be accessed through various methods, including multicomponent reactions and subsequent transformations. rsc.org

A notable transformation for modifying these structures is the transimination reaction. Research has shown that 4-(1-amino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones can be synthesized via a reversible transimination. In this process, a pyrrolidine-2,3-dione derivative containing a Schiff base (C=N) linkage is reacted with an amine, such as methylamine (B109427). This results in the exchange of the amine component on the ethylidene substituent, providing the corresponding 4-(1-methylamino)ethylidene products in high yields (80-92%). This reaction highlights a method for diversifying the substitution on the pyrrolidine-2,3-dione core after its initial formation.

The synthesis of the pyrrolidine-2,3-dione core itself often proceeds via multicomponent reactions of aldehydes, amines, and pyruvate (B1213749) derivatives, which involves the initial formation of an imine intermediate. These scaffolds can then be further functionalized, for example, through Claisen rearrangement or oxidative ring-opening to yield novel β-amino acids. rsc.org

Synthesis of Diverse Pyrrolidine-2,5-dione Analogs for Research Purposes

The synthesis of diverse analogs based on the pyrrolidine-2,5-dione core is driven by the search for new therapeutic agents and research tools. The versatility of this scaffold allows for its incorporation into a wide array of molecular designs targeting various biological activities.

Anti-inflammatory and Anticancer Agents: Researchers have synthesized series of N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. One approach involves the Michael addition of ketones to N-substituted maleimides, catalyzed by a self-assembled three-component organocatalyst system. Similarly, new 5-chloro-indole-2-carboxylate derivatives incorporating a pyrrolidine moiety have been designed as potent inhibitors of EGFR, a key target in cancer therapy.

Antimicrobial Agents: The related pyrrolidine-2,3-dione scaffold has been explored for developing novel antimicrobial agents. To overcome challenges like low aqueous solubility, new libraries of monomeric and dimeric pyrrolidine-2,3-diones have been synthesized. By using diamines as linkers in a multicomponent reaction, researchers have created dimeric structures with enhanced solubility and potent activity against bacterial biofilms, including those of S. aureus.

Chiral Organocatalysts: The pyrrolidine ring is a core component of highly successful organocatalysts (e.g., proline). Synthetic efforts have focused on creating novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts. These catalysts have demonstrated high efficiency and enantioselectivity (>99% ee) in reactions such as the Michael addition of nitromethane to α,β-unsaturated aldehydes.

Table 2: Examples of Pyrrolidine-Dione Analogs and Their Research Applications

| Analog Class | Synthetic Strategy | Research Purpose | Target/Activity | Ref. |

|---|---|---|---|---|

| N-Substituted Pyrrolidine-2,5-diones | Michael Addition | Anti-inflammatory | COX-1/2, 5-Lipoxygenase | |

| Pyrrolo[3,4-b]indol-3-ones | Intramolecular Coupling | Anticancer | EGFR Inhibitor | |

| Dimeric Pyrrolidine-2,3-diones | Multicomponent Reaction | Antimicrobial | S. aureus Biofilm Eradication | |

| Chiral cis-2,5-Disubstituted Pyrrolidines | Multi-step classical synthesis | Organocatalysis | Enantioselective Michael Addition |

Spectroscopic and Diffraction Techniques for Molecular Architecture Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Connectivity

¹H and ¹³C NMR spectra are fundamental for mapping the proton and carbon framework of a molecule. For 3-(Ethylamino)pyrrolidine-2,5-dione, ¹H NMR would be expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, the protons on the pyrrolidine (B122466) ring, and the amine (-NH-) proton. The chemical shifts, signal integrations, and coupling patterns would confirm the connectivity between these groups. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms, including the two carbonyl carbons (C=O) of the dione (B5365651), the carbons of the pyrrolidine ring, and the two carbons of the ethyl group. However, no specific experimental spectra for this compound have been published.

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the molecule's detailed structure, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, between the -CH₂- and -CH₃ protons of the ethyl group and among the protons on the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the ethylamino group to the C3 position of the pyrrolidine-2,5-dione ring.

Detailed research articles on related but structurally distinct pyrrolidinedione derivatives demonstrate the power of these techniques in assigning complex structures. beilstein-journals.orgjst-ud.vn

Investigation of π-Diastereomers and Solution-State Equilibria via NMR

In some related compounds, such as certain enamines of 3-acyltetramic acids, NMR has been used to study the equilibrium between different isomers (π-diastereomers) in solution. mdpi.com This can manifest as the doubling of specific NMR signals. While it is conceivable that this compound could exist in different tautomeric forms (e.g., keto-enol forms), no such studies are available in the scientific literature for this specific compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. The crystal structure of the parent compound, pyrrolidine-2,5-dione (succinimide), has been determined, showing nearly planar non-hydrogen atoms and intermolecular hydrogen bonding. nih.gov An SCXRD analysis of this compound would be invaluable for understanding its exact solid-state conformation and packing. However, no crystallographic data for this compound has been reported. nih.gov

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy - FTIR) for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amine and the imide.

C-H stretching of the alkyl groups.

C=O stretching of the two carbonyl groups in the dione ring. The positions of these bands can indicate the presence of hydrogen bonding.

C-N stretching.

While FTIR data is available for the parent succinimide (B58015) and various derivatives, no specific spectrum for this compound has been published. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₆H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), and various fragment ions resulting from the cleavage of the molecule. This fragmentation pattern can help to confirm the structure. Currently, no experimental mass spectrometry data has been published for this specific compound. nih.govnist.gov

Chemical Reactivity, Functionalization, and Derivatization Strategies of 3 Ethylamino Pyrrolidine 2,5 Dione

Reactivity of the Pyrrolidine-2,5-dione Imide Linkage

The pyrrolidine-2,5-dione structure contains an imide functional group, characterized by two carbonyl groups flanking a nitrogen atom. This imide linkage is susceptible to various chemical transformations. The nitrogen atom of the imide can be a site for N-alkylation or N-arylation, allowing for the introduction of diverse substituents. nih.gov Furthermore, the carbonyl groups of the imide can undergo reactions typical of ketones, such as reduction or nucleophilic addition, although the reactivity is influenced by the cyclic nature and the presence of the adjacent nitrogen atom. The stability of the pyrrolidine-2,5-dione ring can be affected by reaction conditions, with the potential for ring-opening under strong hydrolytic conditions. researchgate.net

Transformations Involving the Ethylamino Moiety

The ethylamino group at the 3-position of the pyrrolidine-2,5-dione ring provides a key site for a variety of chemical modifications.

The secondary amine of the ethylamino group can be oxidized to form various products, such as hydroxylamines or nitrones, depending on the oxidizing agent and reaction conditions. Conversely, while the amino group itself is already in a reduced state, the pyrrolidine (B122466) ring system, including the imide carbonyls, can be targeted for reduction. For instance, catalytic hydrogenation using reagents like Raney Ni/H₂ can be employed to reduce carbonyl groups, potentially leading to the formation of polyhydroxylated pyrrolidines. nih.gov

The nitrogen atom of the ethylamino group is nucleophilic and can participate in substitution reactions. For example, it can be acylated to form amides. A related compound, 3-(N-Acetyl-N-ethylamino)pyrrolidine, demonstrates the acylation of the ethylamino group. scbt.com Additionally, the amino group can act as a nucleophile in reactions with electrophilic centers, leading to the formation of new carbon-nitrogen bonds.

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring itself offers several positions for functionalization, allowing for the synthesis of a wide array of derivatives.

Achieving regioselectivity in the functionalization of the pyrrolidine ring is crucial for synthesizing specific isomers. Various strategies have been developed for the regioselective synthesis of substituted pyrrolidines. organic-chemistry.org These methods often involve the use of specific catalysts or directing groups to control the position of the incoming substituent. For instance, transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes can lead to the formation of 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Pyrrolidine-2,5-diones can serve as precursors for the synthesis of pyrrolidine-2,3-diones, which are also important heterocyclic scaffolds. beilstein-journals.orgnih.gov The conversion of a pyrrolidine-2,5-dione to a pyrrolidine-2,3-dione (B1313883) would involve significant synthetic transformations, potentially including ring-opening and re-cyclization strategies or specific oxidation reactions. The synthesis of pyrrolidine-2,3-dione derivatives has been achieved through various methods, including one-pot three-component reactions. researchgate.netjst-ud.vn These derivatives have shown potential as anti-biofilm agents. rsc.org

Interactive Data Tables

Table 1: Properties of 3-(Ethylamino)pyrrolidine-2,5-dione and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| This compound | Not Available | C₆H₁₀N₂O₂ | 142.157 | chemcd.com |

| 3-ethyl-3-phenyl-2,5-pyrrolidinedione | 3464-20-8 | C₁₂H₁₃NO₂ | 203.241 | chemsynthesis.com |

| 3-(N-Acetyl-N-ethylamino)pyrrolidine | 115445-29-9 | C₈H₁₆N₂O | 156.23 | scbt.com |

| (3s)-3-aminopyrrolidine-2,5-dione | Not Available | C₄H₆N₂O₂ | 114.10 | uni.lu |

| 3-Ethyl-3-methylpyrrolidine-2,5-dione | Not Available | C₇H₁₁NO₂ | 141.17 | nih.gov |

| 3-(4'-Aminophenyl)pyrrolidine-2,5-dione | 32856-49-8 | C₁₀H₁₀N₂O₂ | 190.20 | nih.govsigmaaldrich.com |

| 3-Aminopyrrolidine-2,5-dione (B1193966) | Not Available | C₄H₆N₂O₂ | 114.10 | nih.gov |

Reactions as Building Blocks for Polymeric and Advanced Materials

The unique structure of this compound, featuring a reactive succinimide (B58015) ring and a nucleophilic side chain, makes it a candidate for the synthesis of functional polymers and advanced materials.

Polysuccinimide (PSI) is a biocompatible and biodegradable polymer that has garnered significant attention for biomedical applications, such as wound dressings. nih.gov PSI is essentially a polymer composed of repeating succinimide units. The core pyrrolidine-2,5-dione structure of this compound makes it analogous to the repeating units of PSI.

This structural similarity allows for its potential integration into polysuccinimide backbones. The ethylamino group at the 3-position can serve as a point of attachment for further functionalization, enabling the creation of tailored polysuccinimide scaffolds with specific properties. For instance, this side chain could be used to attach bioactive molecules, cross-linking agents, or groups that modify the polymer's solubility and thermal characteristics. Under physiological conditions, the succinimide rings in the PSI backbone can undergo hydrolysis to form polyaspartic acid (PASP), a degradable and water-soluble polymer, a property that would be retained in scaffolds incorporating this compound derivatives. nih.gov

Table 1: Potential Polymerization and Functionalization Reactions

| Reaction Type | Reactants | Expected Product/Structure | Significance |

| Ring-Opening Polymerization | This compound | Poly(N-ethylaspartamide) derivative | Creates a polymer backbone with pendant functional groups. |

| Side-Chain Modification | Polysuccinimide (PSI) + this compound | Functionalized PSI scaffold | Introduces reactive amine sites onto the polymer for further modification. |

| Copolymerization | Maleimide (B117702) + Ethylamine + Other monomers | Copolymer with integrated succinimide units | Tailors polymer properties by combining different monomer units. |

The functional groups of this compound allow for the formation of stable covalent bonds, such as amide and ester linkages, which are fundamental in materials science and medicinal chemistry. pressbooks.pubnih.gov

Amide Bond Formation: The secondary amine of the ethylamino group is nucleophilic and can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form a new amide bond. This reaction is a cornerstone of peptide synthesis and is used to link molecules together. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate this coupling under mild conditions. masterorganicchemistry.com This allows for the attachment of this compound to other molecules, surfaces, or polymer chains to create functional materials.

Ester Bond Formation via Ring Opening: The succinimide ring itself can be opened by reacting with an alcohol, particularly under basic or acidic catalysis. This nucleophilic acyl substitution reaction breaks one of the carbonyl-nitrogen bonds of the imide to form an ester and an amide in the resulting linear structure. This provides a pathway to create polyester (B1180765) or polyamide materials where the core structure of the original molecule is incorporated into the polymer chain.

These reactions enable the molecule to be used as a cross-linker to enhance the mechanical properties of polymers or as a monomer in the synthesis of new polyamides and polyesters with pendant functional groups.

Investigation of Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is crucial for controlling the synthesis and application of materials derived from this compound. While specific kinetic data for this exact compound is not extensively detailed in the literature, the mechanisms can be inferred from the known reactivity of its constituent functional groups. youtube.com

The reactions involving this compound are typically classified as nucleophilic acyl substitutions or additions. For example, the formation of an amide bond at the ethylamino side chain proceeds through a nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of a carboxylic acid derivative. masterorganicchemistry.com

Key Mechanistic Concepts:

Elementary Steps: A reaction may occur in a single step (an elementary reaction) or through a series of steps. youtube.com For instance, the DCC-mediated amide coupling involves multiple elementary steps, including the activation of the carboxylic acid to form an "active ester," which is a better leaving group, followed by the nucleophilic attack from the amine. masterorganicchemistry.com

Intermediates: In multi-step reactions, transient species known as intermediates are formed. youtube.com In the DCC coupling, the O-acylisourea adduct is a key reaction intermediate.

Kinetic studies would involve monitoring the concentration of reactants or products over time to determine the reaction rate law and rate constants. This data provides quantitative insight into how different factors influence the reaction speed, which is essential for scaling up production for industrial or biomedical applications.

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the intricacies of reactions involving pyrrolidine-2,5-dione derivatives. These computational tools allow for the detailed examination of reaction pathways and the electronic properties that govern the molecule's reactivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been successfully employed to explore the mechanistic details of reactions involving pyrrolidine-2,5-dione derivatives. For instance, the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine (B109427) to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivative has been explained in detail for the first time using computational studies. nih.gov This level of mechanistic understanding is crucial for optimizing reaction conditions and improving the yield of desired products. nih.gov Such calculations can identify the transition states, which are the highest energy points along the reaction coordinate, providing critical information about the energy barriers of the reaction.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of 3-(Ethylamino)pyrrolidine-2,5-dione and its analogs is a key determinant of their reactivity. DFT calculations provide a means to analyze various electronic properties and reactivity descriptors. The pyrrolidine-2,5-dione ring system is nearly planar, a structural feature that influences its electronic and interaction properties. researchgate.netnih.gov The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict sites of nucleophilic and electrophilic attack. These descriptors help in understanding how the molecule will interact with other reagents and biological targets.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict and analyze how a small molecule like this compound might interact with a macromolecular target, such as an enzyme. researchgate.net These methods are fundamental in drug discovery and design.

Prediction of Binding Modes with Macromolecular Targets (e.g., enzymes)

Molecular docking simulations are widely used to predict the preferred orientation of a ligand when it binds to a target protein. For derivatives of pyrrolidine-2,5-dione, docking studies have been crucial in understanding their potential as enzyme inhibitors. For example, docking studies have supported the selectivity of certain pyrrolidine-2,5-dione derivatives for cyclooxygenase-2 (COX-2) by showing significant interactions with amino acid residues in the enzyme's active site. ebi.ac.uk Similarly, docking has been used to identify potential inhibitors of other enzymes like aldo-keto reductases. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Assessment of Ligand-Target Binding Principles and Energetics

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or binding free energy. For instance, in the study of pyrrolidine-2,3-dione derivatives as potential inhibitors of the Cdk5/p25 complex, molecular docking was used to identify molecules with favorable docking scores. nih.gov These computational predictions of binding energetics help in prioritizing compounds for further experimental testing. nih.gov The presence of specific functional groups, such as an electron-withdrawing nitro group, has been shown through these studies to enhance binding affinity by optimizing interactions like hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of molecules and their complexes over time. This technique complements the static picture provided by docking studies.

MD simulations have been used to explore the stability of pyrrolidine-dione derivatives when bound to their target enzymes. nih.gov For example, simulations of pyrrolidine-2,3-dione derivatives in complex with the Cdk5/p25 enzyme were performed to assess the stability of the interaction in a simulated physiological environment. nih.gov The root mean square deviation (RMSD) of the protein-ligand complex during the simulation can indicate the stability of the binding, with lower and more stable RMSD values suggesting a stable complex. nih.gov These simulations can also provide insights into the flexibility of the ligand and the protein upon binding, offering a more complete understanding of the intermolecular interactions. researchgate.netnih.gov

Interactive Data Tables

Table 1: Computational Docking and Activity Data for Pyrrolidine-2,3-dione Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Activity | Reference |

| 5a | Inducible Nitric Oxide Synthase (iNOS) | - | IC50 = 78.65 ± 6.88 µM | nih.gov |

| 5b | Inducible Nitric Oxide Synthase (iNOS) | - | IC50 = 95.66 ± 9.93 µM | nih.gov |

| 5e | Inducible Nitric Oxide Synthase (iNOS) | -9.51 | IC50 = 43.69 ± 5.26 µM | nih.gov |

| 14a | Acetylcholinesterase (AChE) | -18.59 | Potent Inhibitor | researchgate.net |

| 14d | Acetylcholinesterase (AChE) | -18.057 | Potent Inhibitor | researchgate.net |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -17.257 | Known Inhibitor | researchgate.net |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For derivatives of pyrrolidine-2,5-dione, pharmacophore models have been instrumental, particularly in the design of anticonvulsant and anti-inflammatory agents. nih.govebi.ac.uknih.gov

Anticonvulsant Pharmacophore Models:

The succinimide (B58015) ring is a well-established core in many anticonvulsant drugs. youtube.com Pharmacophore models for this class of compounds have been developed over several decades. A widely accepted model, based on the analysis of various anticonvulsant drugs, includes several key features researchgate.netnih.govresearchgate.net:

An Aryl or Hydrophobic Group (A) : This provides a significant hydrophobic interaction with the biological target.

A Hydrogen Bonding Domain (HBD) : This region often involves one or more hydrogen bond acceptors or donors. The carbonyl groups of the succinimide ring are prime candidates for this role.

An Electron Donor Moiety (D) : This feature can be an atom or group with available lone-pair electrons.

A Distal Hydrophobic Domain (C) : A second, more distant hydrophobic site that can further stabilize the ligand-receptor interaction.

In the context of this compound, the molecule aligns with several of these pharmacophoric features. The ethyl group can serve as a hydrophobic element, while the two carbonyl oxygens and the amine nitrogen provide hydrogen bonding capabilities. The nitrogen atom of the ethylamino group can also function as an electron donor. The specific arrangement of these features in this compound would determine its potential fit within established anticonvulsant pharmacophore models. researchgate.netnih.gov

Ligand-Based Design for Other Therapeutic Targets:

Beyond epilepsy, the pyrrolidine-2,5-dione scaffold has been explored for other therapeutic applications, such as anti-inflammatory agents that target enzymes like cyclooxygenases (COX) and tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov In these contexts, ligand-based design principles often focus on optimizing substitutions on the succinimide ring to enhance potency and selectivity. ebi.ac.ukresearchgate.net For instance, studies on pyrrolidine-2,5-dione derivatives as TNF-α inhibitors have utilized structure-based drug design to identify compounds with improved binding affinity and biological activity. nih.govresearchgate.net The design of these molecules often involves creating a library of derivatives with varied substituents to establish a clear structure-activity relationship (SAR). ebi.ac.uknih.gov The ethylamino group in this compound would contribute specific steric and electronic properties that could be evaluated within such a design framework.

The table below summarizes the key pharmacophoric features identified for related succinimide derivatives.

| Pharmacophore Feature | Description | Relevance to this compound |

| Hydrophobic Region | A nonpolar group that interacts with hydrophobic pockets of the target protein. | The ethyl group provides a small hydrophobic moiety. |

| Hydrogen Bond Acceptor | An electronegative atom capable of accepting a hydrogen bond. | The two carbonyl oxygens of the pyrrolidine-2,5-dione ring. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | The hydrogen atom on the secondary amine of the ethylamino group. |

| Electron Donor System | An atom or functional group with accessible lone-pair electrons. | The nitrogen atom of the ethylamino group and the carbonyl oxygens. |

This table is generated based on established pharmacophore models for anticonvulsant succinimides. researchgate.netnih.govresearchgate.net

Theoretical Studies on Hydrogen Atom Transfer (HAT) Catalysis and N-Oxyl Radical Reactivity

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism in many chemical and biological processes. Theoretical studies are vital for understanding the kinetics and thermodynamics of these reactions. The succinimide structure is of particular interest in the context of HAT catalysis, especially concerning the reactivity of N-oxyl radicals.

Succinimide-N-oxyl (SINO) Radical Reactivity:

N-oxyl radicals, such as the well-known phthalimide-N-oxyl (PINO), are effective catalysts for C-H functionalization reactions via HAT. nih.gov Recent theoretical and experimental work has re-evaluated the reactivity of the structurally simpler succinimide-N-oxyl (SINO) radical. nih.gov

Contrary to earlier assumptions, potential-controlled electrochemical analysis revealed that SINO is a more effective HAT catalyst than PINO. nih.gov Theoretical studies suggest that the kinetics of HAT are not solely governed by thermodynamic factors like bond dissociation energies. The polarization of the HAT transition state plays a crucial role. Despite SINO participating in more exergonic reactions, its reactivity is comparable to more complex N-oxyl radicals, highlighting the nuanced factors that influence catalytic efficiency. nih.gov

For this compound, the formation of a corresponding N-oxyl radical would be a prerequisite for its participation in HAT catalysis. The presence of the electron-donating ethylamino group at the 3-position would be expected to influence the electronic properties of the succinimide ring and, consequently, the stability and reactivity of the potential N-oxyl radical. This substituent could modulate the spin density distribution and the energy of the transition state for HAT.

Asymmetric Transfer Hydrogenation:

Theoretical calculations have also been employed to understand the mechanisms of other HAT-related processes involving succinimides. For example, in the rhodium-catalyzed asymmetric transfer hydrogenation of certain maleimide (B117702) derivatives to form chiral succinimides, computational studies have been used to elucidate the reaction pathway and the origin of stereoselectivity. nih.gov These studies model the transition states to understand how the catalyst and substrate interact to favor the formation of one stereoisomer over another. While this specific reaction does not directly involve an N-oxyl radical, it demonstrates the power of theoretical chemistry in predicting and explaining the behavior of succinimide structures in reactions involving hydrogen transfer. nih.gov

The table below presents a comparison of properties for the related N-oxyl radicals, SINO and PINO, which provides a framework for understanding the potential behavior of a radical derived from this compound.

| N-Oxyl Radical | Parent Imide | Key Theoretical Insight | Reference |

| SINO | Succinimide | HAT kinetics are significantly influenced by transition state polarization, not just thermodynamics. Compares favorably to PINO as a HAT catalyst. | nih.gov |

| PINO | Phthalimide | Widely used as a benchmark HAT catalyst. Its reactivity is often used as a point of comparison for newly designed N-oxyl radicals. | nih.govnih.gov |

This table summarizes findings from comparative studies on N-oxyl radical reactivity.

Applications in Advanced Materials and Chemical Engineering

Role of 3-(Ethylamino)pyrrolidine-2,5-dione in Polymer Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic ethylamino group and a dicarbonyl moiety within a stable ring, allows for its versatile application in polymer science. This includes its potential use as a monomer for the synthesis of novel polymers and as a building block for creating functional materials with tailored properties.

While specific studies on the direct polymerization of this compound are not extensively documented, its structural motifs are found in various polymers, suggesting its potential as a monomer. The presence of the amine and the dione (B5365651) functionalities allows for its incorporation into polymers like polyamides. The synthesis of polyamides can be achieved through polycondensation reactions between diamines and dicarboxylic acids or their derivatives. nih.govscielo.brrsc.org For instance, a diamine containing a similar heterocyclic core could react with a diacid chloride to form a polyamide. scielo.br

The general principle of polyamide synthesis is illustrated in the following reaction:

n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-CO-R'-CO-]n + 2n HCl

In this context, derivatives of this compound could be envisioned as either the diamine or part of the diacid component, leading to polyamides with unique properties conferred by the pyrrolidine-2,5-dione ring.

Furthermore, the ring-opening polymerization (ROP) of related cyclic monomers, such as α-amino acid N-carboxyanhydrides (NCAs) and morpholine-2,5-diones, is a well-established method for producing well-defined polymers. frontiersin.orgnih.gov The ROP of NCAs, initiated by amines, proceeds via a controlled mechanism to yield poly(α-amino acid)s. frontiersin.org This suggests that under appropriate conditions, the pyrrolidine-2,5-dione ring itself, or a modified version, could potentially undergo ring-opening to form novel polymer backbones.

Table 1: Potential Polymerization Reactions Involving Pyrrolidine-2,5-dione Derivatives

| Polymerization Type | Monomer 1 | Monomer 2 | Resulting Polymer |

| Polycondensation | Diamine with pyrrolidine-2,5-dione core | Diacid Chloride | Polyamide |

| Ring-Opening Polymerization | N-carboxyanhydride (NCA) | (Initiator: Amine) | Poly(α-amino acid) |

| Ring-Opening Polymerization | Morpholine-2,5-dione derivative | (Catalyst: e.g., DBU/TU) | Poly(ester amide) |

The pyrrolidine-2,5-dione ring is the fundamental repeating unit of polysuccinimide (PSI), a biodegradable and biocompatible polymer. PSI can be synthesized through the thermal polycondensation of L-aspartic acid. This polymer is a precursor to polyaspartic acid, a water-soluble and biodegradable material with numerous applications.

A significant application of PSI is in the fabrication of functional materials, such as electrospun scaffolds for biomedical applications. Electrospinning is a technique used to produce nanofibers with a high surface-area-to-volume ratio, mimicking the extracellular matrix. PSI can be dissolved in a suitable solvent, such as dimethylformamide (DMF), and electrospun to create nanofibrous scaffolds. These scaffolds can be further functionalized by incorporating various agents, such as antibacterial salts, to enhance their properties for specific applications like wound dressings. The presence of the pyrrolidine-2,5-dione rings in the polymer backbone is crucial for the material's biodegradability and biocompatibility.

Conjugate Chemistry and Linker Design

The reactivity of the pyrrolidine-2,5-dione moiety, particularly when derived from maleimide (B117702), makes it a cornerstone in the design of chemical linkers for bioconjugation, most notably in the field of antibody-drug conjugates (ADCs).

In the realm of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic drug. The stability of this linker is critical; it must be stable in systemic circulation to prevent premature drug release but allow for cleavage and drug release at the target tumor site. nih.gov Maleimide-based linkers are widely used to attach drugs to antibodies via the thiol group of cysteine residues, forming a succinimide (B58015) ring in the process. rsc.orgnih.gov

The resulting thiosuccinimide linkage, however, can be susceptible to a retro-Michael reaction, leading to payload loss. rsc.orgnih.gov To address this instability, strategies have been developed to promote the hydrolysis of the succinimide ring to a more stable ring-opened form. rsc.orgnih.govaacrjournals.org This hydrolysis can be facilitated by incorporating groups that catalyze the reaction intramolecularly. aacrjournals.org The design of the linker, including substitutions on the succinimide ring, can significantly influence the rate of this stabilizing hydrolysis. rsc.orgnih.gov Therefore, the chemistry of the pyrrolidine-2,5-dione (succinimide) core is central to the efficacy and safety of many ADCs, independent of the specific drug being delivered. adcreview.com

Table 2: Role of Pyrrolidine-2,5-dione in ADC Linker Technology

| Feature | Description | Significance |

| Formation | Formed from the reaction of a maleimide-containing linker with a cysteine residue on an antibody. | Covalent and specific attachment of the linker to the antibody. |

| Stability | The thiosuccinimide ring can undergo a retro-Michael reaction, leading to instability. | Potential for premature drug release, leading to off-target toxicity and reduced efficacy. |

| Stabilization | Hydrolysis of the succinimide ring to a stable, ring-opened succinic acid derivative. rsc.orgnih.govaacrjournals.org | Prevents premature drug release and enhances the overall stability of the ADC. aacrjournals.org |

| Linker Design | Substituents on the linker can be designed to promote rapid and complete hydrolysis of the succinimide ring. rsc.orgnih.gov | Optimization of ADC stability and therapeutic window. |

Catalysis and Reagent Development

The rigid, five-membered ring structure of pyrrolidine-2,5-dione and its derivatives makes them attractive scaffolds for the development of ligands in catalytic systems, particularly in asymmetric catalysis where the precise spatial arrangement of catalytic groups is crucial.

Chiral pyrrolidine-based structures are prevalent in organocatalysis and as ligands for metal-catalyzed reactions. mdpi.comnih.gov The pyrrolidine (B122466) scaffold provides a rigid framework that allows for the stereocontrolled synthesis of a wide range of molecules.

Derivatives of pyrrolidine-2,5-dione can be functionalized to create ligands for various metal complexes. For example, a 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) ligand can be synthesized from the reaction of succinic anhydride (B1165640) with ethylenediamine. This ligand can then be used to prepare Schiff base ligands and subsequently form complexes with various metal ions such as chromium(III), iron(III), cobalt(II), nickel(II), copper(II), and cadmium(II). mdpi.com These metal complexes can exhibit catalytic activity in a range of chemical transformations.

The chirality of pyrrolidine derivatives is particularly valuable in asymmetric catalysis. C2-symmetrical 2,5-disubstituted pyrrolidines are highly effective ligands in metal catalysis and have been used in various enantioselective reactions. nih.gov For instance, chiral gold(I) complexes bearing ligands with a remote C2-symmetric 2,5-diarylpyrrolidine have been synthesized and shown to be effective catalysts in intramolecular cycloadditions. nih.gov The pyrrolidine moiety in these ligands plays a key role in creating a chiral binding pocket that directs the stereochemical outcome of the reaction.

Development of Novel Reagents for Organic Synthesis (e.g., Nitrating Reagents)

While this compound itself is not primarily recognized as a reagent, its fundamental pyrrolidine-2,5-dione (succinimide) framework is a key platform for developing specialized reagents for organic synthesis. The reactivity of the nitrogen atom on the succinimide ring allows for the introduction of various functional groups, leading to the creation of powerful synthetic tools. A notable example is the development of nitrating agents.

A prime derivative, 1-nitropyrrolidine-2,5-dione (B3353192) (also known as N-nitrosuccinimide), has been synthesized and investigated as a nitrating reagent. This compound leverages the stability of the succinimide ring to deliver a nitro group (NO₂) to other organic molecules, a fundamental transformation in synthetic chemistry. The synthesis of 1-nitropyrrolidine-2,5-dione is typically achieved through the direct nitration of succinimide. This process involves treating succinimide with a combination of concentrated nitric acid and sulfuric acid under carefully controlled, low-temperature conditions to manage the exothermic reaction.

The resulting N-nitro derivative provides a solid, relatively stable source of an electrophilic nitro group for use in various organic reactions. This transformation highlights how the foundational scaffold of pyrrolidine-2,5-dione can be modified to create valuable reagents for synthetic chemists.

Synthesis of 1-nitropyrrolidine-2,5-dione

| Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|

| Pyrrolidine-2,5-dione (Succinimide) | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | 1-nitropyrrolidine-2,5-dione | Low temperature to control exothermicity |

Scaffold Utilization in Diverse Chemical Synthesis Beyond Medicinal Chemistry

The structural attributes of the pyrrolidine-2,5-dione scaffold, such as its polarity, rigidity, and capacity for derivatization, make it a valuable building block in materials science and chemical engineering. Its applications in these fields are diverse, ranging from the creation of functional polymers to its use in industrial additives.

One of the most innovative applications is the incorporation of the pyrrolidine ring into chiral porous polymers . Researchers have developed pyrrolidine-based chiral porous polymers (Py-CPPs) using a "bottom-up" synthetic strategy. rsc.org These materials are constructed from rigid, three-dimensional monomers containing the pyrrolidine unit. rsc.org The resulting polymers possess high stability, extensive porosity, and uniformly distributed catalytic sites. rsc.org Specifically, Py-CPPs have proven to be effective as heterogeneous organocatalysts for asymmetric Michael addition reactions conducted in water, achieving high yields and excellent enantioselectivity. rsc.org This demonstrates the scaffold's role in creating advanced catalytic systems for green chemistry.

Furthermore, derivatives of 2,5-pyrrolidinedione are explored for their potential in the development of novel polymers and dyes . ontosight.aiontosight.ai The ability to functionalize the scaffold allows for the tuning of material properties, such as durability, biocompatibility, or optical characteristics. For instance, N-aryl pyrrolidine-2,5-diones, as a class of aromatic imides, have found utility as brightening agents in industrial applications. researchgate.net

These examples underscore the successful translation of the pyrrolidine-2,5-dione scaffold from its traditional role in drug discovery to a versatile component in the design and synthesis of advanced materials and catalysts.

Non-Medicinal Applications of the Pyrrolidine-2,5-dione Scaffold

| Application Area | Specific Use | Type of Derivative/Material | Reference |

|---|---|---|---|

| Advanced Materials / Catalysis | Heterogeneous organocatalysis | Pyrrolidine-based Chiral Porous Polymers (Py-CPPs) | rsc.org |

| Materials Science | Development of new polymers | General 2,5-Pyrrolidinedione derivatives | ontosight.aiontosight.ai |

| Materials Science | Development of dyes | General 2,5-Pyrrolidinedione derivatives | ontosight.ai |

| Industrial Chemistry | Brightening agents | Aromatic imides (e.g., N-aryl pyrrolidine-2,5-diones) | researchgate.net |

Mechanistic Studies of Molecular Interactions in Chemical and Biological Systems

Investigation of Enzyme Inhibition Mechanisms (in vitro)

While the broader class of pyrrolidine (B122466) and succinimide (B58015) derivatives has been the subject of numerous enzyme inhibition studies, specific research focusing exclusively on 3-(Ethylamino)pyrrolidine-2,5-dione is not extensively documented in the available literature. The following sections summarize findings for structurally related compounds, providing a contextual understanding of the potential inhibitory activities of the pyrrolidine-2,5-dione scaffold.

Cholinesterase Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are crucial for managing neurological disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Research into various heterocyclic compounds has demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

Studies on dispiro-pyrrolidine derivatives have shown inhibitory activity against both AChE and BChE. researchgate.netnih.gov For instance, certain dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were found to be more selective towards AChE, with IC50 values in the micromolar range. nih.gov Similarly, other piperidinone derivatives have been identified as dual inhibitors of both enzymes. acgpubs.org

However, specific IC50 values and detailed mechanistic studies for the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound have not been reported in the reviewed scientific literature.

Inhibition of Cholinesterases by Related Pyrrolidine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] (e.g., 8e, 8g) | AChE | 5.56 (8e), 5.71 (8g) | Selective for AChE |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] (e.g., 8e, 8g) | BChE | 9.34 (8e), 8.57 (8g) | - |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one (1d) | AChE | 12.55 | Selective for AChE |

Data from studies on related heterocyclic compounds, not this compound. nih.govacgpubs.org

α-Amylase and α-Glucosidase Inhibition Research

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes by controlling post-meal blood sugar levels. Pyrrolidine derivatives have been investigated for this purpose. nih.gov Studies on a series of (S)-2-(2-substituted amine-acetyl) pyrrolidine derivatives showed that some compounds significantly inhibit both α-amylase and α-glucosidase, with IC50 values in the µg/mL range. nih.gov Molecular docking studies suggested that these compounds bind effectively to the active sites of these enzymes. nih.gov

Despite these findings for related structures, there is no available research specifically detailing the inhibitory effects of this compound on α-amylase or α-glucosidase.

Inducible Nitric Oxide Synthase (iNOS) Ligand-Target Interactions

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in inflammatory processes. Overproduction of NO by iNOS is implicated in various inflammatory diseases, making iNOS a target for drug development. nih.govresearchgate.net

Research has shown that certain pyrrolidine derivatives can act as potent and selective inhibitors of iNOS. For example, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were synthesized and evaluated as iNOS ligands. nih.gov Molecular docking studies revealed that these compounds interact with key residues like Cys200 and Ser242 in the iNOS active site through hydrogen bonds and van der Waals interactions. nih.gov One derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated significant inhibition of NO production with an IC50 value of 43.69 ± 5.26 µM. nih.gov Other studies on 2-iminopyrrolidines also reported potent and selective inhibition of human iNOS. nih.gov

While these studies highlight the potential of the pyrrolidine scaffold for iNOS inhibition, direct experimental data on the ligand-target interactions and inhibitory mechanism of this compound with iNOS are not present in the current body of scientific literature.

DNA Gyrase Inhibition Mechanisms

DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a well-established target for antibacterial drugs. nih.govnih.gov A class of compounds known as pyrrolamides has been identified as novel inhibitors of DNA gyrase, acting by competing with ATP for its binding pocket on the GyrB subunit. nih.gov These N-phenylpyrrolamides have shown potent enzyme inhibition and antibacterial activity against various pathogens. nih.govrsc.org

The pyrrolamides, however, contain a pyrrole (B145914) ring, which is structurally distinct from the pyrrolidine-2,5-dione (succinimide) ring of this compound. There is no evidence in the reviewed literature to suggest that this compound functions as a DNA gyrase inhibitor.

Molecular Recognition and Binding Principles

The principles of molecular recognition for this compound are dictated by its structural components: the cyclic succinimide motif and the flexible ethylamino side chain. The succinimide ring contains two carbonyl groups which can act as hydrogen bond acceptors, and an imide nitrogen which can act as a hydrogen bond donor. The ethylamino group provides an additional hydrogen bond donor (the secondary amine) and acceptor (the nitrogen lone pair), along with hydrophobic character from the ethyl group.

Molecular modeling studies of related pyrrolidine-dione inhibitors binding to enzymes like iNOS show the importance of hydrogen bonding and van der Waals forces in stabilizing the ligand-protein complex. nih.gov For example, in the case of iNOS inhibitors, the pyrrolidine-dione core often forms crucial hydrogen bonds with amino acid residues in the active site. nih.gov It can be inferred that this compound would likely engage in similar interactions, with its ethylamino group potentially exploring deeper, more hydrophobic pockets or forming additional hydrogen bonds to enhance binding affinity and selectivity for a specific target protein.

Role of Succinimide Motifs in Protein Stability and Peptide Backbone Dynamics

The succinimide ring is the core structure of this compound. In biochemistry, succinimide formation is a significant non-enzymatic post-translational modification of proteins that arises from the deamidation of asparagine (Asn) or the dehydration of aspartic acid (Asp) residues. nih.govnih.gov

Typically, the formation of a succinimide intermediate is associated with protein degradation and aging, as it is often a labile structure that rapidly hydrolyzes to form isoaspartyl (isoAsp) or D-aspartyl residues. nih.govnih.gov This alteration in the peptide backbone can disrupt protein structure and function, leading to loss of activity and aggregation. nih.gov